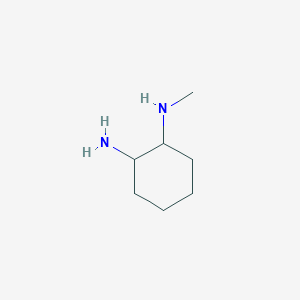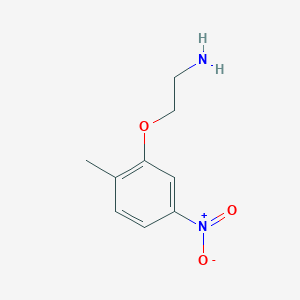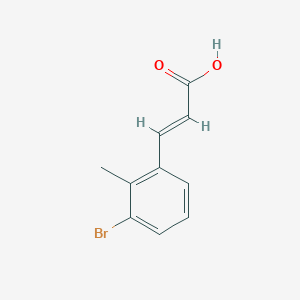![molecular formula C15H11Br2N B13528623 1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
1-[(2,5-dibromophenyl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically involves the reaction of 2,5-dibromobenzyl bromide with indole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Indoline derivatives.
Coupling Reactions: Complex indole-based molecules with extended conjugation.
Aplicaciones Científicas De Investigación
1-[(2,5-dibromophenyl)methyl]-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially leading to modulation of cellular processes. The bromine atoms on the phenyl ring may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position of the indole ring.
1-[(2,4-dibromophenyl)methyl]-1H-indole: A similar compound with bromine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C15H11Br2N |
|---|---|
Peso molecular |
365.06 g/mol |
Nombre IUPAC |
1-[(2,5-dibromophenyl)methyl]indole |
InChI |
InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2 |
Clave InChI |
UCCMTMJORJNEDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


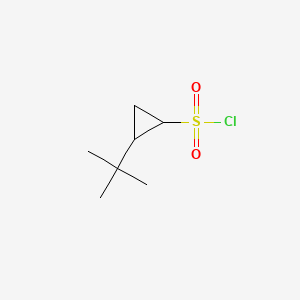
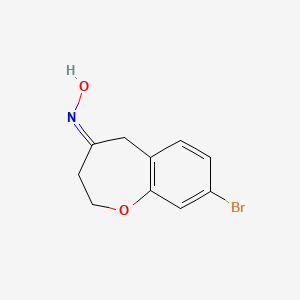
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
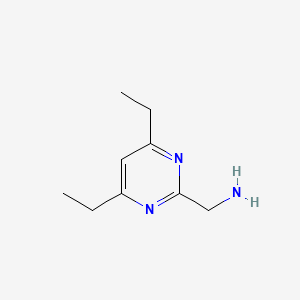


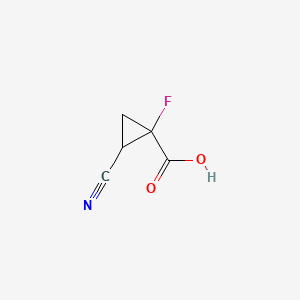
![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

